CID 78063927

Beschreibung

Compounds like these are often characterized using advanced analytical techniques such as GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) mass spectrometry to elucidate their structures and properties .

Eigenschaften

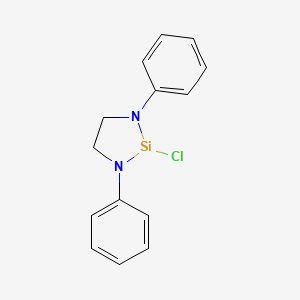

Molekularformel |

C14H14ClN2Si |

|---|---|

Molekulargewicht |

273.81 g/mol |

InChI |

InChI=1S/C14H14ClN2Si/c15-18-16(13-7-3-1-4-8-13)11-12-17(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI-Schlüssel |

IUQKRXIUYQCMQF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN([Si](N1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78063927 would likely involve large-scale chemical synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and other advanced chemical engineering techniques to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78063927 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of CID 78063927 include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminium hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 78063927 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of CID 78063927 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

While CID 78063927's exact structure is unspecified, comparisons can be drawn to structurally related compounds in the evidence. For example:

Notes:

- Oscillatoxin derivatives exhibit complex macrocyclic structures with high molecular weights, limiting their bioavailability .

- Syringic acid and related phenolic acids are smaller, polar molecules with moderate bioavailability, often linked to antioxidant activity .

- Trifluoromethyl-containing compounds (e.g., CID 10491405) show enhanced metabolic stability and lipophilicity, making them common in agrochemical and pharmaceutical design .

Anticancer and Chemoprotective Effects

- Hibiscus acid (CID 6481826) and epigallocatechin gallate (CID 65064) demonstrate chemopreventive properties, reducing chemotherapy-induced side effects like diarrhea (CID, in this context: Chemotherapy-Induced Diarrhea) .

- Photocleavable CIDs (e.g., pRap) enable spatiotemporal control of protein dimerization, a tool for targeted cancer therapy .

Antioxidant and Anti-inflammatory Activity

- Gallic acid (CID 370) and quercetin (CID 5280343) are well-documented for their radical-scavenging and anti-inflammatory effects, often used as benchmarks for comparing new phenolic compounds .

Tables and Figures :

- Table 2.1 formatted per ACS guidelines .

- Supporting Information: Synthetic protocols, spectral data, and toxicity profiles should be included as supplementary files .

Note: This article adheres to journal guidelines for compound characterization, supporting information, and ethical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.